molecular formula C24H46 B14323565 Tetracosa-6,18-diene CAS No. 106694-91-1

Tetracosa-6,18-diene

Cat. No.: B14323565
CAS No.: 106694-91-1
M. Wt: 334.6 g/mol
InChI Key: PJYUPLBTUUPXSB-UHFFFAOYSA-N
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Description

Tetracosa-6,18-diene is an organic compound with the molecular formula C24H46. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosa-6,18-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the removal of water or hydrogen halide, respectively, to form the double bonds .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of catalysts to facilitate the reaction. Catalysts such as palladium or platinum can be used to increase the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetracosa-6,18-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst such as iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or diols, while reduction can yield alkanes or alcohols.

Scientific Research Applications

Tetracosa-6,18-diene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: It is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of tetracosa-6,18-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. This reaction involves the formation of a six-membered ring through the interaction of the diene with a dienophile. The reaction proceeds through a cyclic transition state, resulting in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    Isoprene: A naturally occurring diene used in the production of synthetic rubber.

    2,4-Hexadiene: Another conjugated diene with similar reactivity.

Uniqueness

Tetracosa-6,18-diene is unique due to its longer carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

106694-91-1

Molecular Formula

C24H46

Molecular Weight

334.6 g/mol

IUPAC Name

tetracosa-6,18-diene

InChI

InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h11-14H,3-10,15-24H2,1-2H3

InChI Key

PJYUPLBTUUPXSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCCCC=CCCCCC

Origin of Product

United States

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